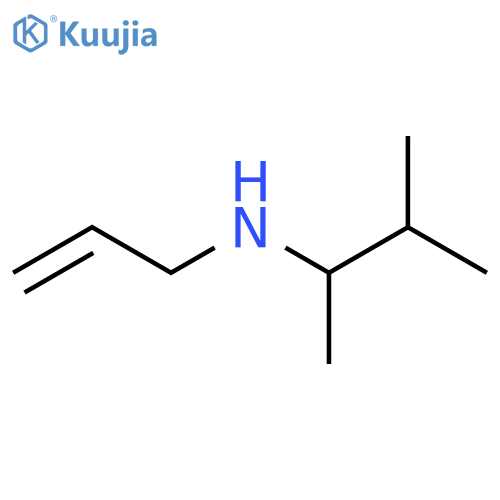Cas no 213689-70-4 (2-Butanamine, 3-methyl-N-2-propen-1-yl-)

213689-70-4 structure
商品名:2-Butanamine, 3-methyl-N-2-propen-1-yl-
CAS番号:213689-70-4
MF:C8H17N
メガワット:127.22728228569
CID:5193816
2-Butanamine, 3-methyl-N-2-propen-1-yl- 化学的及び物理的性質
名前と識別子
-
- 2-Butanamine, 3-methyl-N-2-propen-1-yl-
- n-Allyl-3-methylbutan-2-amine
-
- インチ: 1S/C8H17N/c1-5-6-9-8(4)7(2)3/h5,7-9H,1,6H2,2-4H3
- InChIKey: INTSRAIZKCVXDU-UHFFFAOYSA-N
- ほほえんだ: CC(NCC=C)C(C)C
2-Butanamine, 3-methyl-N-2-propen-1-yl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-1g |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 1g |
¥9343 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-2.5g |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 2.5g |
¥15681 | 2023-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027186-1g |
(3-Methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 95% | 1g |
¥2051.0 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027186-5g |
(3-Methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 95% | 5g |
¥5943.0 | 2023-03-11 | |
| Enamine | EN300-36934-10.0g |
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 10.0g |
$1593.0 | 2023-02-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-100mg |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 100mg |
¥2293 | 2023-04-14 | |
| Enamine | EN300-36934-0.5g |
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 0.5g |
$271.0 | 2023-02-10 | ||
| Enamine | EN300-36934-1.0g |
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine |
213689-70-4 | 1.0g |
$371.0 | 2023-02-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-5g |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 5g |
¥25131 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338001-250mg |
n-Allyl-3-methylbutan-2-amine |
213689-70-4 | 98% | 250mg |
¥3322 | 2023-04-14 |
2-Butanamine, 3-methyl-N-2-propen-1-yl- 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
213689-70-4 (2-Butanamine, 3-methyl-N-2-propen-1-yl-) 関連製品
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
